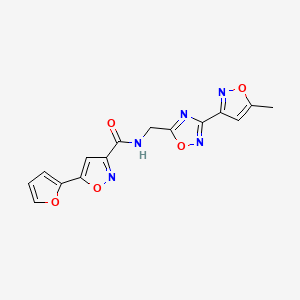
5-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H11N5O5 and its molecular weight is 341.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, isoxazole, and oxadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H11N5O5, with a molecular weight of approximately 341.283 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N5O5 |
| Molecular Weight | 341.283 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and isoxazole rings. For instance, a study investigated various derivatives of benzamides with oxadiazole moieties, revealing promising antifungal activity against Botrytis cinerea with an EC50 value of 14.44 μg/mL for some derivatives . This suggests that the presence of the oxadiazole ring could enhance the biological activity of the compound.
Case Study: Antifungal Activity
In a comparative study, several compounds were evaluated for their antifungal efficacy against different pathogens. The results indicated that compounds similar to This compound exhibited varying degrees of inhibition against Fusarium graminearum and Marssonina mali, with some showing weak activity (less than 25% inhibition) .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. The heterocyclic structures present in the compound can facilitate binding to active sites on these targets, potentially inhibiting their function and leading to antimicrobial effects.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. In one study focusing on zebrafish embryos, various derivatives were tested for toxicity, indicating that while some compounds showed low toxicity at certain concentrations, others exhibited significant adverse effects . This highlights the importance of thorough evaluation during the drug development process.
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c1-8-5-9(18-23-8)14-17-13(25-20-14)7-16-15(21)10-6-12(24-19-10)11-3-2-4-22-11/h2-6H,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTMGFFPDGNKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













